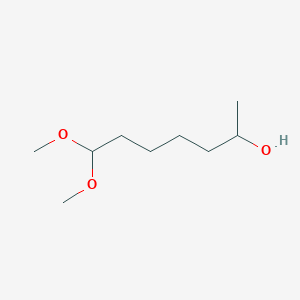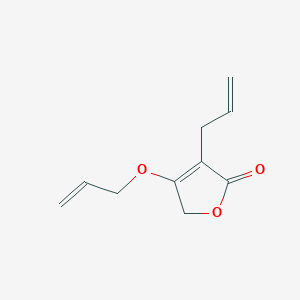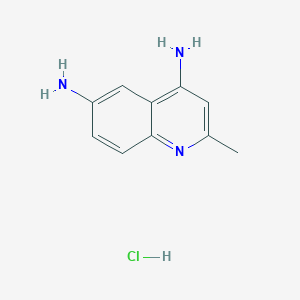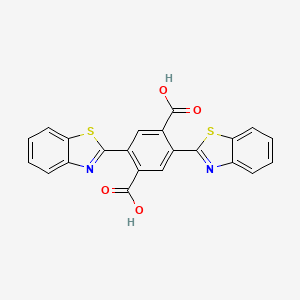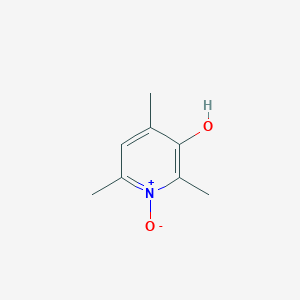![molecular formula C15H14F2O2 B14300586 2,2'-Difluoro-4'-propoxy[1,1'-biphenyl]-4-ol CAS No. 113103-77-8](/img/structure/B14300586.png)
2,2'-Difluoro-4'-propoxy[1,1'-biphenyl]-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Difluoro-4’-propoxy[1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C15H13F2O2. This compound is part of the biphenyl family, which consists of two benzene rings connected by a single bond. The presence of fluorine atoms and a propoxy group in its structure makes it unique and potentially useful in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Difluoro-4’-propoxy[1,1’-biphenyl]-4-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may include techniques such as crystallization and chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Difluoro-4’-propoxy[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2,2’-Difluoro-4’-propoxy[1,1’-biphenyl]-4-ol has several scientific research applications, including:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,2’-Difluoro-4’-propoxy[1,1’-biphenyl]-4-ol exerts its effects depends on its specific application. In biochemical studies, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Difluoro-[1,1’-biphenyl]-4,4’-diol: This compound has a similar structure but lacks the propoxy group.
2,4-Difluoro-1,1’-biphenyl: This compound has a similar biphenyl core but different substituents.
Uniqueness
The presence of both fluorine atoms and a propoxy group in 2,2’-Difluoro-4’-propoxy[1,1’-biphenyl]-4-ol makes it unique compared to other biphenyl derivatives
Eigenschaften
CAS-Nummer |
113103-77-8 |
|---|---|
Molekularformel |
C15H14F2O2 |
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
3-fluoro-4-(2-fluoro-4-propoxyphenyl)phenol |
InChI |
InChI=1S/C15H14F2O2/c1-2-7-19-11-4-6-13(15(17)9-11)12-5-3-10(18)8-14(12)16/h3-6,8-9,18H,2,7H2,1H3 |
InChI-Schlüssel |
UPCAFPQBYZXPHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


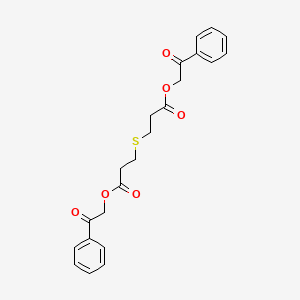
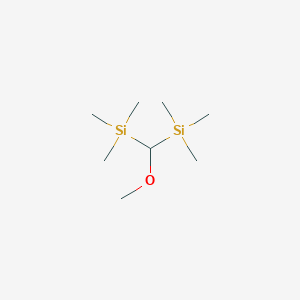
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
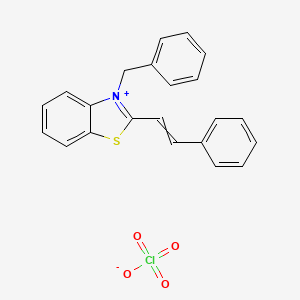
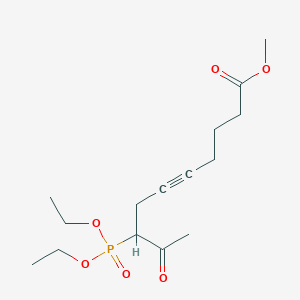

![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)
